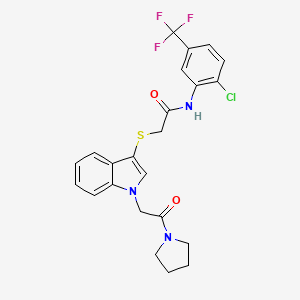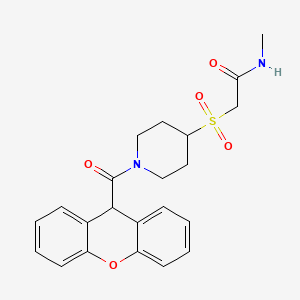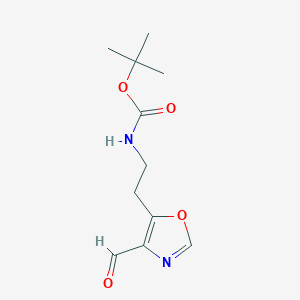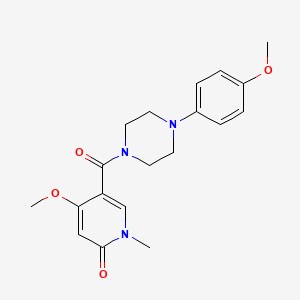![molecular formula C22H20N4O4S B2891363 2-(7-(3,4-dimethoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-phenylacetamide CAS No. 942004-01-5](/img/structure/B2891363.png)
2-(7-(3,4-dimethoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-phenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule that contains several functional groups, including a thiazolo[4,5-d]pyridazine ring, a dimethoxyphenyl group, and an acetamide group attached to a phenyl ring . The presence of these groups suggests that this compound could have interesting chemical and biological properties.
Synthesis Analysis
While the specific synthesis of this compound is not available, related compounds such as pyridazino[4,5-d]pyridazines have been synthesized through various routes . For instance, 1,4-diaminopyridazino[4,5-d]pyridazine has been prepared by the conversion of 4,5-dicyanopyridazine with hydrazine .科学的研究の応用
Synthesis and Structural Analysis
Research in the field of medicinal chemistry has led to the synthesis of novel compounds with potential biological activities. For instance, the study by Ahmad et al. (2012) reported the synthesis of novel N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides, characterized by NMR, mass, and elemental analysis, with some structures confirmed by X-ray crystallography. These compounds exhibited moderate to significant radical scavenging activity, highlighting their potential as antioxidants (Ahmad et al., 2012).
Biological Activities
Antioxidant Activities
The antioxidant potential of synthesized compounds has been a subject of interest, as indicated by the aforementioned study by Ahmad et al. (2012), which found several compounds displaying significant radical scavenging activities. This suggests the potential of these compounds to mitigate oxidative stress-related diseases (Ahmad et al., 2012).
Antimicrobial Activities
Gouda et al. (2010) synthesized new thiazole and pyrazole derivatives based on a tetrahydrobenzothiophene moiety, evaluating them as antimicrobial agents. Some derivatives exhibited promising activities, suggesting the potential application of these compounds in combating microbial infections (Gouda et al., 2010).
特性
IUPAC Name |
2-[7-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-[1,3]thiazolo[4,5-d]pyridazin-5-yl]-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O4S/c1-13-23-20-21(31-13)19(14-9-10-16(29-2)17(11-14)30-3)25-26(22(20)28)12-18(27)24-15-7-5-4-6-8-15/h4-11H,12H2,1-3H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNYDVYWWDXBCHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)NC3=CC=CC=C3)C4=CC(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 3-[(3-ethoxy-2-hydroxybenzyl)amino]benzoate](/img/structure/B2891280.png)
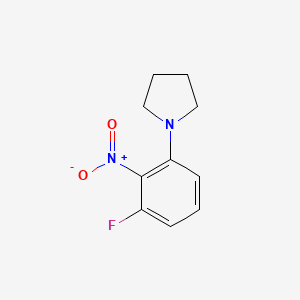
![2-(2,4-Dichlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole](/img/structure/B2891283.png)
![1-[1-(3-Fluorophenyl)sulfonylazetidin-3-yl]-2-propan-2-ylbenzimidazole](/img/structure/B2891284.png)
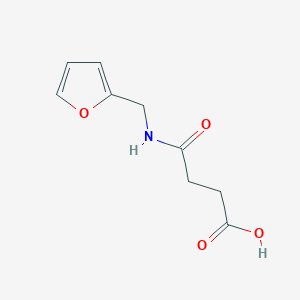
![5-benzyl-2-(4-chlorophenyl)-3-(4-(trifluoromethyl)phenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2891289.png)
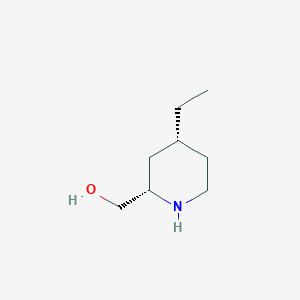
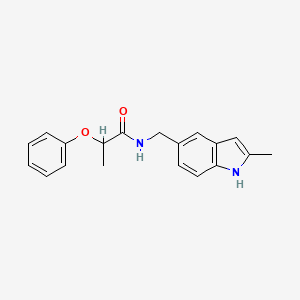
![N-(4-chlorobenzo[d]thiazol-2-yl)-4-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2891293.png)
![5-(3,4-dimethoxyphenyl)-8,8-dimethyl-2-(methylsulfanyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2891294.png)
